molecular formula C6H7FN2O2S B1452460 (4-Fluorophenyl)sulfamide CAS No. 924304-89-2

(4-Fluorophenyl)sulfamide

Cat. No. B1452460
CAS RN: 924304-89-2
M. Wt: 190.2 g/mol
InChI Key: PJCCRMJOMMXOBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfamides, including “(4-Fluorophenyl)sulfamide”, involves the use of calcium triflimide and DABCO which activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides at room temperature under mild conditions .

Scientific Research Applications

Clinical Research Advancements

(4-Fluorophenyl)sulfamide: may play a role in clinical research, particularly in the development of mass spectrometry techniques. These advancements could streamline the verification of proteins and metabolites of clinical interest, potentially improving human health through translational research .

Proteomics

In the field of proteomics, (4-Fluorophenyl)sulfamide could be utilized in the study of protein profiles, aiding in the identification and quantification of peptides and proteins. This can be particularly valuable in forensic science for human identification and understanding disease mechanisms .

Metabolomics

(4-Fluorophenyl)sulfamide: might find applications in metabolomics to study metabolic networks and pathways. Its role could be significant in understanding the metabolic changes associated with diseases like tuberculosis and in the development of new therapeutic strategies .

Lipidomics

In lipidomics, (4-Fluorophenyl)sulfamide could contribute to the study of lipid profiles in various diseases. It may help in identifying potential biomarkers for prognosis and in understanding the lipid metabolism related to cancer and other chronic conditions .

Gene Therapy

(4-Fluorophenyl)sulfamide: could be involved in gene therapy research, particularly in the development of new delivery systems or as a component of vectors used in gene editing technologies like CRISPR-Cas systems. This could lead to more precise and targeted therapies for genetic disorders .

Molecular Diagnostics

The compound could be significant in molecular diagnostics, where it might be used to develop sensitive and selective analytical methods. This can enhance the detection and diagnosis of diseases at the molecular level, paving the way for personalized medicine .

Pharmacology

(4-Fluorophenyl)sulfamide: may have implications in pharmacology, especially in the development of new analgesics or as a part of the biochemical pathways influenced by pharmaceuticals. Its role in drug discovery and understanding drug action could be crucial .

Biochemistry Research

Finally, in biochemistry research, (4-Fluorophenyl)sulfamide could be instrumental in systems biology and bioinformatics methods. It may help in understanding complex biological processes and contribute to the development of new biochemical assays .

Mechanism of Action

Target of Action

(4-Fluorophenyl)sulfamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

(4-Fluorophenyl)sulfamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and thus bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by (4-Fluorophenyl)sulfamide affects the folate biosynthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is the disruption of DNA synthesis and bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties contribute to their bioavailability and therapeutic effectiveness.

Result of Action

The primary result of (4-Fluorophenyl)sulfamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents the production of essential components of DNA, thereby inhibiting bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Fluorophenyl)sulfamide. For instance, the presence of bacterial resistance mechanisms can reduce its effectiveness . Additionally, environmental contamination with sulfonamides has led to the development of resistant bacterial strains . The pH and temperature of the environment can also affect the stability and activity of the compound .

properties

IUPAC Name

1-fluoro-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCRMJOMMXOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)sulfamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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